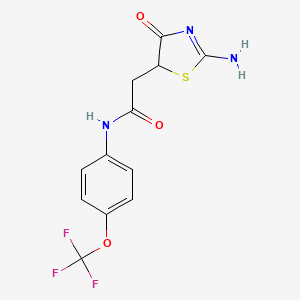

![molecular formula C16H20N2O2 B2862325 (1R,5S)-N-(3-methoxyphenyl)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2320416-76-8](/img/structure/B2862325.png)

(1R,5S)-N-(3-methoxyphenyl)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

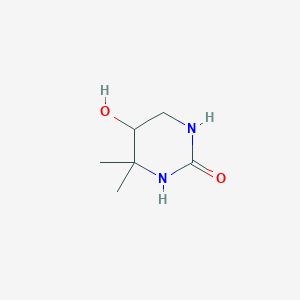

The compound “(1R,5S)-N-(3-methoxyphenyl)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxamide” belongs to a class of organic compounds known as azabicyclo[3.2.1]octanes . These are organic compounds containing a bicyclic structure that is made up of a three-member ring and an eight-member ring, where one of the ring atoms is a nitrogen .

Synthesis Analysis

The synthesis of similar compounds, such as 8-azabicyclo[3.2.1]octanes, has been achieved through enantioselective construction . This involves the use of a chiral catalyst to control the stereochemistry during the formation of the bicyclic scaffold .Molecular Structure Analysis

The molecular structure of this compound, like other azabicyclo[3.2.1]octanes, consists of a three-member ring fused to an eight-member ring . The presence of a nitrogen atom in the ring system classifies it as an azabicyclic compound .Chemical Reactions Analysis

The chemical reactions involving azabicyclo[3.2.1]octanes can be quite complex and are often influenced by the presence of functional groups and the stereochemistry of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of functional groups .Wissenschaftliche Forschungsanwendungen

Synthesis of Tropane Alkaloids

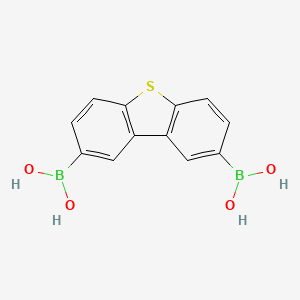

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

Nematicidal Activity

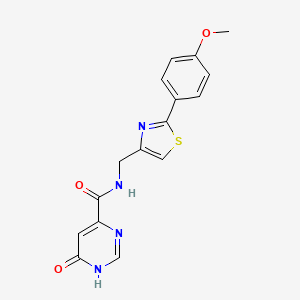

Compounds derived from 8-azabicyclo[3.2.1]octane have shown nematicidal activity. For example, 2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-ones derived from 5-HT3 receptor antagonists hexahydroazepinylbenzamides were designed and synthesized through isocyanide insertion reaction . These compounds were evaluated against pinewood nematodes B. xylophilus and root-knot nematodes M. incognita, showing good lethal rate and serious nervous curl effect .

Neurotransmitter Research

Serotonin (5-hydroxytryptamine, 5-HT) is a significant monoamine neurotransmitter which exists widely in both vertebrates and invertebrates . It is found in the central nervous, digestive, and reproductive systems of nematodes and influences various biological behaviors like eating, movement, and reproduction . Because of the homology between the 5-HT receptors of nonmammalian and mammals, some classical mammalian 5-HT receptor ligands show certain nematicidal activity .

Pesticide Discovery

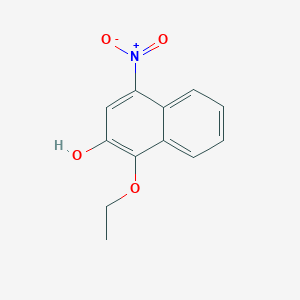

The development of novel environmentally friendly, efficient, and less toxic nematicides has become one of the actual research topics in pesticide discovery and has a huge market prospect . Compounds derived from 8-azabicyclo[3.2.1]octane could potentially be used in this field .

Drug Discovery

The 8-azabicyclo[3.2.1]octane scaffold is a common structure in many pharmaceutical compounds . Therefore, “N-(3-methoxyphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide” could potentially be used in drug discovery and development.

Chemical Research

The 8-azabicyclo[3.2.1]octane scaffold is a common structure in many organic compounds . Therefore, “N-(3-methoxyphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide” could potentially be used in chemical research, particularly in the field of organic chemistry.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(3-methoxyphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-11-8-13-6-7-14(9-11)18(13)16(19)17-12-4-3-5-15(10-12)20-2/h3-5,10,13-14H,1,6-9H2,2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURVOEKKXOQHNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)N2C3CCC2CC(=C)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxyphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[[4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]benzoyl]amino]benzoate](/img/structure/B2862251.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-3-phenylpropanamide](/img/structure/B2862253.png)

![2-(4-acetamidophenyl)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)acetamide](/img/structure/B2862258.png)

![Methyl 2-[(3-methyl-1-propylpyrazol-4-yl)amino]acetate](/img/structure/B2862259.png)